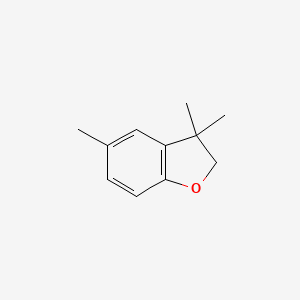

3,3,5-Trimethyl-2,3-dihydrobenzofuran

Description

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3,3,5-trimethyl-2H-1-benzofuran |

InChI |

InChI=1S/C11H14O/c1-8-4-5-10-9(6-8)11(2,3)7-12-10/h4-6H,7H2,1-3H3 |

InChI Key |

PUPVVIMQQLZDIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC2(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

- 2,3-Dihydrobenzofuran (DHBF) : The unsubstituted parent compound (C$8$H$8$O) lacks steric hindrance, enabling facile functionalization. Its planar structure is ideal for catalytic and polymerization studies .

- 2-Iodomethyl-2,3-dihydrobenzofuran : The iodine atom at position 2 introduces electrophilic reactivity, enabling nucleophilic substitution (e.g., with piperazines) to generate bioactive derivatives .

- 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran : Bulky tetraphenyl and bromo substituents distort the dihydrofuran ring, affecting conformational stability and intermolecular interactions .

Research Findings and Functional Implications

Lignin Depolymerization : DHBF is produced from lignin under acidic conditions (ZnCl$_2$, formic acid), suggesting that alkylated derivatives like 3,3,5-trimethyl-DHBF could be synthesized via similar biomass-derived routes .

Pharmaceutical Intermediates : Iodinated dihydrobenzofurans demonstrate versatility in forming piperazine derivatives, underscoring the scaffold’s utility in drug discovery. Methyl-substituted analogs may offer improved metabolic stability .

Steric and Electronic Effects : Bulky substituents (e.g., tetraphenyl groups) alter dihydrofuran ring conformation, which could inform the design of 3,3,5-trimethyl-DHBF for sterically demanding reactions .

Preparation Methods

Copper and Iron Chloride-Mediated Synthesis

The synthesis of 2,3-dihydrobenzofuran derivatives often begins with the formation of 2-phenoxyethanol intermediates. As detailed in CN105693666A, sodium phenate and ethylene chlorhydrin react in the presence of CuCl₂/FeCl₃ catalysts to yield 2-phenoxyethanol, which undergoes cyclization with ZnCl₂/MnCl₂ to form the dihydrobenzofuran core. For 3,3,5-trimethyl substitution, methyl groups must be introduced at the phenolic precursor stage. For instance, using 3,5-dimethylphenol as the starting material would position methyl groups at the 3- and 5-positions of the aromatic ring. Subsequent reaction with ethylene chlorhydrin and catalytic systems could yield 3,5-dimethyl-2-phenoxyethanol, which, upon cyclization, may form the target compound.

Table 1: Optimized Conditions for Dihydrobenzofuran Synthesis (Adapted from CN105693666A)

| Step | Reagents | Catalyst (Ratio) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sodium phenate, ethylene chlorhydrin | CuCl₂/FeCl₃ (5:1) | 70 | 3 | 78–85 |

| 2 | 2-Phenoxyethanol | ZnCl₂/MnCl₂ (1:3) | 220 | 4 | 72–80 |

The mass ratio of CuCl₂/FeCl₃ (3:1 to 5:1) critically influences reaction efficiency, with higher copper content accelerating phenoxyethanol formation. Post-cyclization distillation at 88–90°C ensures purity, though the boiling point may vary for methyl-substituted derivatives.

Transition Metal-Free Annulation Strategies

Phosphoric Acid-Catalyzed [3 + 2] Annulation

Frontiers in Chemistry highlights enantioselective dihydrobenzofuran synthesis via [3 + 2] annulation between quinone monoimines and 3-hydroxymaleimides under chiral phosphoric acid (PA) catalysis. For 3,3,5-trimethyl-2,3-dihydrobenzofuran, substituting quinone monoimines with methyl groups at positions 3 and 5 could direct annulation. The PA catalyst activates both reactants, enabling stereoselective formation of the dihydrobenzofuran ring with up to 99% ee.

Mechanistic Pathway :

-

PA activates quinone monoimine 9 and 3-hydroxymaleimide 10 .

-

Nucleophilic attack forms intermediate A , followed by 1,4-addition and aromatization to B .

This method’s adaptability to methyl-substituted substrates remains untested but is theoretically feasible with tailored quinone precursors.

Photochemical Radical Cyclization

Visible Light-Mediated Sulfonylation

Li et al. (2022) demonstrated sulfonyl-substituted dihydrobenzofurans via visible light-induced reactions of alkynyl ethers and sulfonyl chlorides. For 3,3,5-trimethyl derivatives, alkynyl ethers bearing methyl groups could undergo analogous radical-mediated cyclization. The proposed mechanism involves:

-

Photoexcitation of methyl-substituted alkynyl ether 33 .

-

Radical intermediate A formation via sulfonyl chloride quenching.

-

1,5-Hydrogen atom transfer and cyclization to yield dihydrobenzofuran 36 .

Table 2: Photochemical Reaction Parameters

| Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Alkynyl ether 33 | None | 2-MeTHF | 56–93 |

Challenges in Methyl Group Incorporation

Introducing three methyl groups at positions 3, 3, and 5 presents steric and electronic challenges:

-

Steric Hindrance : Methyl groups at C3 and C5 may impede cyclization by reducing reactant mobility.

-

Electronic Effects : Electron-donating methyl groups could deactivate the aromatic ring, slowing electrophilic substitution.

Potential Solutions :

-

Use bulky directing groups to control regioselectivity during cyclization.

-

Employ high-temperature conditions (200–220°C) to overcome steric barriers, as seen in ZnCl₂/MnCl₂-catalyzed reactions.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Dihydrobenzofuran Synthesis

| Method | Catalyst | Temperature (°C) | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| CuCl₂/FeCl₃ Cyclization | CuCl₂/FeCl₃ | 70–220 | 72–85 | Low |

| PA-Catalyzed Annulation | Chiral PA | 25 | 62–99 | High (up to 99% ee) |

| Photochemical | None | RT | 56–93 | Moderate |

Transition metal-free methods offer superior stereocontrol but require specialized substrates. Catalytic cyclization provides higher yields but lacks enantioselectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,3,5-trimethyl-2,3-dihydrobenzofuran, and how do reaction conditions influence yield and purity?

- Methodological Answer : Silver-catalyzed oxidative coupling strategies (e.g., Ag₂O with azobisisobutyronitrile as a radical inhibitor) are effective for synthesizing dihydrobenzofuran derivatives. Reaction parameters such as catalyst loading, solvent choice (e.g., acetonitrile), and temperature significantly impact conversion rates (45% reported) and selectivity (>71%) . For trimethyl-substituted analogs, steric hindrance from methyl groups may necessitate optimization of radical inhibitors or alternative catalysts like Cu(I) to improve regioselectivity.

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize the methyl substituents in this compound?

- Methodological Answer : High-resolution ¹H and ¹³C NMR can resolve overlapping signals from methyl groups. DEPT-135 experiments differentiate CH₃ from quaternary carbons, while HSQC correlates proton shifts with adjacent carbons. IR spectroscopy identifies C-O-C stretching (1020–1070 cm⁻¹) in the dihydrofuran ring. For conflicting data, X-ray crystallography (e.g., CCDC 1994584 in dihydrobenzofuran derivatives) provides definitive structural confirmation .

Q. What are the key challenges in achieving regioselective methylation during the synthesis of this compound?

- Methodological Answer : Steric hindrance from adjacent methyl groups often leads to competing pathways. Computational modeling (DFT) can predict favorable sites for methylation. Experimental approaches include using bulky directing groups or low-temperature conditions to suppress side reactions. For example, radical-mediated coupling under inert atmospheres reduces undesired byproducts .

Advanced Research Questions

Q. How can molecular docking studies be applied to predict the interaction of this compound with biological targets?

- Methodological Answer : Tools like AutoDock Vina or Schrödinger Suite perform docking simulations to assess binding affinity to enzymes (e.g., acetylcholinesterase). Molecular dynamics (MD) simulations (e.g., GROMACS) validate binding stability over 100 ns trajectories. ADMET predictions (QikProp) evaluate pharmacokinetic properties, such as logP (lipophilicity) and blood-brain barrier penetration .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental binding affinity data for dihydrobenzofuran derivatives?

- Methodological Answer : Discrepancies may arise from force field inaccuracies or solvent effects. Free energy calculations (MM-PBSA/GBSA) refine binding energy estimates. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) provides direct affinity measurements. Cross-referencing with X-ray crystallography (e.g., CCDC 1994584) resolves structural mismatches .

Q. What catalytic systems are reported to enhance the stereoselective synthesis of 2,3-dihydrobenzofuran derivatives, and how can they be adapted for trimethyl-substituted analogs?

- Methodological Answer : Ag₂O and Cu(I) catalysts promote oxidative coupling of methyl coumarates into dihydrobenzofurans. For trimethyl analogs, chiral ligands (e.g., BINAP) improve enantioselectivity. Radical scavengers (e.g., TEMPO) mitigate side reactions. Recent work by Dias et al. (2021) highlights adaptive reaction conditions for neolignan derivatives .

Q. How do steric effects from the 3,3,5-trimethyl groups influence the compound’s reactivity in further functionalization reactions?

- Methodological Answer : Methyl groups increase steric bulk, hindering electrophilic substitution at the 2-position. Computational tools (e.g., Gaussian for transition-state modeling) predict reaction pathways. Experimental workarounds include using bulky electrophiles (e.g., tert-butyl halides) or photoredox catalysis for selective C-H activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.